TBAC acts as a mild and selective acylating agent. The bulky tetrabutylammonium cation facilitates the reaction with hindered substrates and reduces unwanted side reactions like O-acylation. This property makes TBAC valuable for the synthesis of esters, amides, and urethanes.[Source: Tetrabutylammonium Cyanate | CAS 39139-87-2 | SCBT, ]
TBAC can promote cyclization reactions, particularly in the formation of heterocyclic rings. The cyanate moiety participates in the ring formation, while the tetrabutylammonium cation doesn't interfere with the reaction pathway. [Source: Tetrabutylammonium cyanate technical 39139-87-2 - Sigma-Aldrich, ]
Tetrabutylammonium cyanate is an organic compound with the chemical formula and a molecular weight of 284.48 g/mol. It consists of a tetrabutylammonium cation and a cyanate anion, making it a quaternary ammonium salt. This compound is recognized for its applications in organic synthesis, particularly as a reagent in various
Tetrabutylammonium cyanate can be synthesized through several methods:
Tetrabutylammonium cyanate finds applications in various fields:
Studies on the interactions of tetrabutylammonium cyanate with other chemical species have shown that it can form stable complexes with metal ions, enhancing their reactivity in synthetic applications. Additionally, research indicates that its interactions with biological molecules may influence enzyme activity and metabolic pathways, although detailed studies on these interactions are still limited.
Tetrabutylammonium cyanate shares similarities with several related compounds, particularly other quaternary ammonium salts and cyanates. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tetrabutylammonium bromide | Quaternary Ammonium Salt | Used primarily as a phase transfer catalyst |
Tetrabutylammonium chloride | Quaternary Ammonium Salt | Commonly used for ion exchange processes |
Sodium cyanate | Inorganic Cyanate | More soluble in water; used primarily in agriculture |
Potassium cyanide | Inorganic Cyanide | Highly toxic; used in electroplating and photography |
Tetrabutylammonium cyanate's unique combination of properties allows it to act effectively as both a reagent and a catalyst in organic synthesis, distinguishing it from both inorganic salts and other quaternary ammonium compounds.
The IUPAC name for tetrabutylammonium cyanate is tetrabutylazanium;isocyanate. Common synonyms include:
Property | Value |
---|---|
CAS Registry Number | 39139-87-2 |
Molecular Formula | C₁₇H₃₆N₂O |
Molecular Weight | 284.5 g/mol |
Exact Mass | 284.282764 g/mol |
SMILES Notation | CCCCN+(CCCC)CCCC.C(=N-)=O. |
Tetrabutylammonium cyanate emerged as a focus of study in the late 20th century, particularly in the context of quaternary ammonium chemistry. Early research by Lambert et al. (1984) explored its reactivity in copolymerization reactions with aromatic diisocyanates, demonstrating its utility in forming polyisocyanurates. Subsequent studies in the 2000s highlighted its role as a catalyst in aldol condensation reactions and cyanide transfer processes. The compound’s synthesis typically involves ion exchange or alkylation of tertiary amines, methods consistent with broader quaternary ammonium salt production.
Quaternary ammonium compounds like tetrabutylammonium cyanate exhibit distinct properties due to their permanent positive charge and lipophilic alkyl chains. Key roles include:
Comparatively, tetrabutylammonium cyanate differs from analogs like tetrabutylammonium cyanide (CAS 10442-39-4) in its counterion reactivity. The cyanate group (OCN⁻) participates in nucleophilic additions, whereas cyanide (CN⁻) is more commonly used in metallation reactions.
Tetrabutylammonium cyanate represents a prototypical quaternary ammonium salt consisting of a bulky organic cation paired with a linear pseudohalide anion. The compound exists as discrete ionic pairs in the solid state, with the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol [1] [2] [3] [4]. The Chemical Abstract Service registry number is 39139-87-2, and the compound exhibits a melting point range of 86-88°C [5]. The crystalline solid form requires storage at reduced temperatures between 2-8°C to maintain stability [3] [6].
The tetrabutylammonium cation adopts a tetrahedral geometry around the central nitrogen atom, with four equivalent butyl chains extending outward to create a sterically demanding three-dimensional structure [1] [2]. Each butyl chain consists of four carbon atoms in an extended alkyl configuration, contributing to the overall molecular volume and hydrophobic character of the cation. The cation carries a formal positive charge localized on the quaternary nitrogen center, which is stabilized through electrostatic interactions with the cyanate anion [4].
The cyanate anion (OCN⁻) maintains a linear molecular geometry with the carbon atom positioned between the nitrogen and oxygen termini [1] [6]. This pseudohalide anion exhibits ambidentate character, with both the nitrogen and oxygen atoms capable of participating in coordination or hydrogen bonding interactions. The negative charge is delocalized across the entire OCN⁻ unit through resonance structures, with significant contributions from both the nitroso (O⁻-C≡N) and oxocarbene (O=C=N⁻) canonical forms [3].
The spatial arrangement between cation and anion is governed primarily by electrostatic forces, with the bulky tetrabutylammonium cation providing steric protection around the cyanate anion [2] [4]. This configuration results in a relatively loose ion pair structure compared to more compact inorganic salts, leading to enhanced solubility in organic solvents and modified crystallization behavior .
Theoretical calculations employing density functional theory methods have provided detailed insights into the molecular geometry and electronic structure of tetrabutylammonium cyanate [8] [9]. The carbon-nitrogen bond lengths within the tetrabutylammonium cation typically range from 1.47 to 1.52 Å, consistent with standard quaternary ammonium structures [10]. These values reflect the tetrahedral geometry around the nitrogen center, with bond angles approaching the ideal tetrahedral angle of 109.5° [11].
The carbon-carbon bonds within the butyl chains exhibit standard alkyl bond lengths ranging from 1.51 to 1.54 Å [10] [11]. These distances increase slightly with steric hindrance near the quaternary nitrogen center but remain within typical ranges for saturated hydrocarbons. The conformational flexibility of the butyl chains allows for multiple rotational isomers, contributing to the molecular dynamics in both solution and solid phases [12].
Within the cyanate anion, the carbon-nitrogen triple bond displays a characteristic length of 1.15-1.18 Å, consistent with the strong π-bonding character of this linkage [6]. The carbon-oxygen bond length ranges from 1.24 to 1.28 Å, intermediate between single and double bond character due to resonance delocalization [1]. The overall bond angle of the cyanate unit approaches linearity at 178-180°, with minor deviations attributable to crystal packing forces or intermolecular interactions [13].
Intermolecular distances between neighboring ions typically range from 3.4 to 4.2 Å, determined by the balance between electrostatic attraction and steric repulsion [14] [15]. These values are consistent with other quaternary ammonium salts and indicate relatively weak intermolecular interactions beyond the primary ionic bonding [16] [17].
The crystallographic characteristics of tetrabutylammonium cyanate reflect the interplay between ionic interactions, molecular packing efficiency, and conformational flexibility of the organic components. Understanding these structural features is essential for predicting physical properties, phase behavior, and potential polymorphism in this quaternary ammonium salt.
X-ray diffraction analysis of tetrabutylammonium cyanate reveals characteristic scattering patterns consistent with a molecular ionic crystal structure [18] [19]. The diffraction data indicate a well-ordered crystalline lattice with sharp, well-defined reflections corresponding to the regular arrangement of cations and anions within the unit cell. The observed d-spacings and relative intensities provide direct evidence for the molecular packing arrangement and space group symmetry [20] [18].
The powder diffraction pattern exhibits strong reflections in the low-angle region (2θ = 5-20°), corresponding to large d-spacings associated with the extended molecular dimensions of the tetrabutylammonium cation [21]. These low-angle reflections are particularly sensitive to the conformational state of the butyl chains and their packing arrangement within the crystal structure [22]. Higher angle reflections (2θ = 20-60°) correspond to shorter intermolecular distances and provide information about the local coordination environment around both cationic and anionic species [18].
Temperature-dependent X-ray diffraction studies reveal thermal expansion behavior consistent with molecular crystals containing flexible organic components [23]. The unit cell parameters show anisotropic expansion with increasing temperature, reflecting the different degrees of thermal motion along various crystallographic directions [24] [18]. This thermal behavior is characteristic of quaternary ammonium salts and provides insights into the molecular dynamics within the crystal lattice [22].
Single crystal diffraction data, when available, provide precise atomic coordinates and thermal parameters for structure refinement [20] [18]. The quality of diffraction data is typically excellent for room temperature measurements, with resolution extending to high scattering angles (sin θ/λ > 0.6 Å⁻¹). Disorder effects, particularly in the terminal portions of the butyl chains, may be observed and require careful crystallographic analysis [25] [22].
The phase behavior of tetrabutylammonium cyanate exhibits characteristic features of quaternary ammonium salts, including potential polymorphism and temperature-dependent structural transitions [24] [14] [22]. The flexible nature of the butyl chains and the ambidentate character of the cyanate anion create opportunities for multiple packing arrangements, leading to the possibility of polymorphic forms with distinct physical properties [26] [27].
Thermal analysis coupled with X-ray diffraction reveals the existence of temperature-dependent phase transitions in many quaternary ammonium salts [14] [22]. These transitions often involve changes in the conformational state of the alkyl chains, rotation of the anions, or modifications in the overall packing efficiency [18] [27]. The phase transition temperatures are typically well below the melting point and may be accompanied by changes in physical properties such as conductivity, density, and thermal expansion coefficients [14] [28].
The crystal packing of tetrabutylammonium cyanate is dominated by van der Waals interactions between the hydrocarbon chains and electrostatic interactions between the charged centers [15] [17]. The absence of strong directional interactions such as hydrogen bonding (except for weak C-H···O or C-H···N contacts) results in relatively flexible packing arrangements that can accommodate thermal motion and conformational changes [26] [25].
Polymorphic behavior may manifest as different space group symmetries or varying unit cell dimensions while maintaining the same chemical composition [24] [19]. The identification of polymorphs requires careful crystallization studies under controlled conditions of temperature, solvent, and cooling rate [29]. Different polymorphs may exhibit distinct melting points, solubility characteristics, and spectroscopic properties, making polymorph control important for practical applications [27] [22].